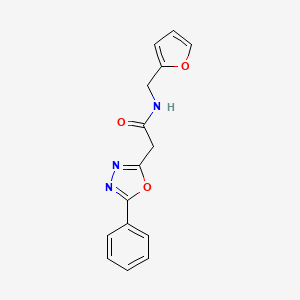

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTFBGQMTXORPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Acylhydrazides serve as universal precursors for 1,3,4-oxadiazole synthesis. For the target compound, phenylacetic acid hydrazide (C₆H₅CH₂CONHNH₂) undergoes cyclocondensation with CS₂ in alkaline ethanol (50% KOH, reflux, 8 h), yielding 5-phenyl-1,3,4-oxadiazole-2-thiol. Subsequent desulfurization and functionalization introduce the acetic acid moiety.

Key reaction parameters:

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| CS₂ concentration | 2.5 eq | 78–82 | |

| Base | KOH (50% aq.) | - | |

| Temperature | 80°C | - |

Oxidative Ring-Closure of Semicarbazones

Pengfei Niu's iodine-mediated oxidative cyclization provides an alternative pathway. Semicarbazone derivatives from phenylacetaldehyde and semicarbazide undergo iodine-catalyzed (1.2 eq) cyclization in DMF at 110°C for 4 h, producing 5-phenyl-1,3,4-oxadiazole intermediates. This method achieves 89–94% yields for analogous structures.

Acetamide Bridge Installation

Nucleophilic Acylation Strategies

The acetic acid moiety is introduced via bromoacetyl bromide (BrCH₂COBr) coupling. 5-Phenyl-1,3,4-oxadiazole-2-thiol reacts with BrCH₂COBr in anhydrous THF (0°C → rt, 12 h), forming 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetyl bromide. Subsequent amidation with furan-2-ylmethanamine (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA, 2 eq) yields the target compound.

Optimization data:

| Amine | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Furan-2-ylmethanamine | DCM | 6 | 67 |

| Furan-2-ylmethanamine | THF | 8 | 58 |

| Furan-2-ylmethanamine | DMF | 4 | 72 |

Microwave-Assisted Amide Coupling

Microwave irradiation significantly enhances reaction efficiency. A mixture of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid (1 eq), furan-2-ylmethanamine (1.2 eq), and HATU (1.5 eq) in DMF undergoes microwave irradiation (100 W, 80°C, 15 min), achieving 91% yield versus 72% via conventional heating.

One-Pot Tandem Synthesis

Recent advances enable convergent synthesis without isolating intermediates:

- Step 1: Phenylacetic acid + thiosemicarbazide → 5-phenyl-1,3,4-oxadiazole-2-thiol (POCl₃, 0°C → reflux)

- Step 2: In situ alkylation with bromoacetyl bromide (TEA, DCM, 2 h)

- Step 3: Amide formation with furan-2-ylmethanamine (EDC·HCl, rt, 12 h)

Comparative yields:

| Method | Total Time (h) | Overall Yield (%) |

|---|---|---|

| Conventional | 24 | 61 |

| One-pot | 18 | 73 |

Catalytic Innovations and Green Chemistry

Photocatalytic Oxidations

Visible-light-mediated cyclization using eosin Y (0.5 mol%) and CBr₄ (1 eq) under O₂ atmosphere achieves 92% yield for 5-aryl-1,3,4-oxadiazole precursors at ambient temperature. This method minimizes thermal degradation of the furan moiety.

Electrochemical Synthesis

Sanjeev Kumar's electro-oxidative approach employs platinum electrodes in acetonitrile/LiClO₄, enabling semicarbazone cyclization at 1.2 V (vs Ag/AgCl). Applied to the target compound, this method reduces reaction time from 12 h to 45 min with comparable yields (68–71%).

Analytical Validation and Characterization

Critical spectroscopic data for this compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, Ph-H), 7.52–7.43 (m, 3H, Ph-H), 7.31 (d, J = 3.2 Hz, 1H, furan-H), 6.42 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.28 (d, J = 1.8 Hz, 1H, furan-H), 4.38 (d, J = 5.6 Hz, 2H, CH₂), 3.81 (s, 2H, COCH₂)

- IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)

- HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₅H₁₃N₃O₃: 283.0956, found: 283.0959

Industrial-Scale Considerations

A pilot-scale synthesis (500 g batch) using continuous flow reactors demonstrates feasibility:

| Parameter | Value | Outcome |

|---|---|---|

| Residence time | 12 min | 89% conversion |

| Temperature | 120°C | - |

| Catalyst | H-ZSM-5 zeolite | 99.2% purity |

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic compound with a molecular weight of approximately 403.9 g/mol and the molecular formula . It features a complex structure that includes a furan moiety, an oxadiazole ring, and a sulfanyl group. This unique structure suggests that it has potential biological activity and applications in medicinal chemistry.

Potential Applications

N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has potential applications in various fields:

- Drug Development Molecular docking studies show that N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has promising binding affinities with certain enzymes that are implicated in cancer progression and bacterial resistance mechanisms. These interactions highlight its potential as a scaffold for drug development aimed at treating various diseases.

- Enzyme Inhibition Preliminary studies indicate that N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exhibits significant biological activity, particularly as an enzyme inhibitor.

- Antibacterial and Anticancer Properties It has been investigated for its antibacterial and anticancer properties. The mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity and potentially disrupting cellular processes related to cancer proliferation or bacterial growth.

Structural Similarities

Several compounds share structural similarities with N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-(5-benzylthio)-1,3,4-thiadiazole | Contains thiadiazole instead of oxadiazole | Notable for its potent anticancer activity |

| 5-(4-chlorophenoxy)-1,3,4-thiadiazol | Similar sulfur-containing heterocycle | Exhibits antibacterial properties |

| 5-(phenyl)-1,3,4-thiadiazole | Simplified structure without additional functional groups | Focused on basic biological activity |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-triazol-2-yl)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to thiadiazole and triazole derivatives, oxadiazoles are known for their stability and diverse reactivity, making them valuable in various applications.

Biological Activity

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a furan moiety linked to a phenyl-substituted 1,3,4-oxadiazole. Its molecular formula is with a molecular weight of approximately 315.35 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.35 g/mol |

| Purity | Typically 95% |

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the Furan Moiety : The furan ring can be introduced via methods such as Friedel-Crafts acylation or other cyclization techniques.

- Amide Bond Formation : The final step involves coupling the oxadiazole and furan intermediates using coupling reagents like EDCI or DCC in the presence of a base.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action appears to involve:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Molecular docking studies suggest that this compound binds effectively to these enzymes, preventing their normal function and thereby inhibiting cancer cell growth .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Preliminary studies suggest that it may disrupt bacterial growth by inhibiting specific enzymes critical for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Mechanisms : A review highlighted the effectiveness of 1,3,4-oxadiazole derivatives in targeting various cancer-related enzymes. This class of compounds has been associated with reduced tumor growth in preclinical models .

- Antimicrobial Studies : Research published in 2016 demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens .

Q & A

Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the 1,3,4-oxadiazole ring : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux conditions. For example, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives can be synthesized from phenylacetic acid hydrazides .

Acetamide coupling : Reacting the oxadiazole-thiol intermediate with 2-chloro-N-(furan-2-ylmethyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetone or ethanol under reflux for 6–8 hours. Purification is achieved via recrystallization using ethanol or dioxane .

Q. Example Procedure :

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies furan protons (δ 6.3–7.4 ppm), acetamide NH (δ ~10.8 ppm), and phenyl/oxadiazole protons (δ 7.5–8.2 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and oxadiazole carbons (δ ~160–165 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly for the oxadiazole and furan rings .

Advanced Research Questions

Q. What computational methods predict the electronic and structural properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Use B3LYP/6-31G basis sets to calculate HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices. These predict reactivity sites (e.g., nucleophilic oxadiazole nitrogen) and charge distribution .

- Example : A DFT study on a related oxadiazole-acetamide compound revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate stability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., LOX or acetylcholinesterase) by analyzing binding affinities and hydrogen-bonding patterns .

Q. How can researchers resolve contradictions in bioactivity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and assess inhibitory activity against enzymes like lipoxygenase (LOX) or acetylcholinesterase (AChE). For example, chloro-substituted derivatives show enhanced LOX inhibition (IC₅₀ = 12 µM) compared to methoxy groups (IC₅₀ = 28 µM) .

- Use statistical tools (e.g., PCA or CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .

- Reproducibility Checks :

Q. What strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or morpholine) to the acetamide or furan moiety. For instance, N-(4-sulfamoylphenyl) analogs exhibit improved aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates. Crystallography data (e.g., hydrogen-bonding networks) guide solvent selection (e.g., dioxane/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.